2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

medicinal chemistry CRTh2 receptor pharmacology pyrazole SAR

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1368980-54-4) is a heterocyclic building block featuring a pyrazole-4-acetic acid core with a thiophen-2-yl substituent at the 3-position. Its molecular formula is C9H8N2O2S (MW 208.24 g/mol), and it is commercially offered at a minimum purity of 95%.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1368980-54-4
Cat. No. B1471731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
CAS1368980-54-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=NN2)CC(=O)O
InChIInChI=1S/C9H8N2O2S/c12-8(13)4-6-5-10-11-9(6)7-2-1-3-14-7/h1-3,5H,4H2,(H,10,11)(H,12,13)
InChIKeyHSHXZZBQXLKCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1368980-54-4): Sourcing Guide for a Structurally Distinct Thiophene-Pyrazole Carboxylic Acid Building Block


2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1368980-54-4) is a heterocyclic building block featuring a pyrazole-4-acetic acid core with a thiophen-2-yl substituent at the 3-position . Its molecular formula is C9H8N2O2S (MW 208.24 g/mol), and it is commercially offered at a minimum purity of 95% . The compound belongs to a therapeutically relevant class: pyrazole-4-acetic acid derivatives have been identified as CRTh2 (DP2) receptor antagonists, with structure-activity relationship (SAR) studies uncovering low nanomolar inhibitors [1]. The unsubstituted N1–H position on the pyrazole ring structurally distinguishes this compound from its more extensively evaluated 1-alkyl substituted analogs.

Procurement Risk for 2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid: Why N1-Substituted Pyrazole Analogs Cannot Be Simply Interchanged


The pyrazole-4-acetic acid chemotype exhibits a tight SAR wherein minor structural modifications profoundly alter target binding and functional activity. Optimisation of this series as CRTh2 antagonists demonstrated that only a small fraction of analogs achieved sub-micromolar potency, underscoring the steep SAR landscape [1]. The commercially available 1-methyl analog (CAS 1216226-41-3) lacks the free N1–H hydrogen-bond donor of the title compound, a functional group implicated in key receptor interactions within this pharmacophore class [1]. Furthermore, thiophene regioisomerism (2-thienyl vs. 3-thienyl) introduces distinct electronic and steric properties that directly affect kinase inhibition profiles, as established in thiophene-pyrazole c-Met and Pim-1 inhibitor studies [2]. Substituting the title compound with an N1-alkylated or thiophene-regioisomeric analog without re-validating activity therefore carries substantial scientific risk.

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1368980-54-4): Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count Differentiates N1-Unsubstituted Title Compound from 1-Methyl Analog

The title compound possesses two hydrogen-bond donor (HBD) sites (pyrazole N1–H and carboxylic acid O–H), whereas the closest commercial analog, 2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1216226-41-3), has only one HBD (carboxylic acid O–H) because the N1 position is methylated . This additional HBD is located on the pyrazole ring, a region where hydrogen-bonding interactions with receptor residues have been implicated in CRTh2 antagonist binding [1].

medicinal chemistry CRTh2 receptor pharmacology pyrazole SAR

Predicted Lipophilicity and Polar Surface Area Differentiation from 1-Methyl Analog

The thiophene-2-yl regioisomeric analog of the title compound (molecular formula C9H8N2O2S) has a computed LogP of 3.29 and a topological polar surface area (TPSA) of 86.95 Ų . In contrast, the 1-methyl analog (CAS 1216226-41-3) displays a predicted XLogP of 1.1 and TPSA of 83.4 Ų . The higher LogP of the thiophene-2-yl congener suggests greater membrane permeability potential, while the larger TPSA indicates a modestly different hydrogen-bonding capacity profile.

drug-likeness ADME prediction property-based design

Thiophene Regioisomerism Enables Divergent Kinase Inhibitory Potencies in c-Met and Pim-1 Assays

In a systematic study of thiophene-pyrazole hybrids, compounds bearing thiophene-2-yl substitution (e.g., compound 18b) demonstrated c-Met enzymatic activity superior to the reference foretinib and Pim-1 kinase inhibitory effects ranking among the highest tested [1]. The target compound's thiophene-2-yl (as opposed to thiophene-3-yl) regiochemistry is expected to influence kinase selectivity profiles, as demonstrated by differential potencies observed between thiophene-substituted pyrazole analogs within the same series [1].

kinase inhibition c-Met Pim-1 anticancer

CRTh2 Receptor Pharmacophore Compatibility: N1-Unsubstituted Pyrazole-4-acetic Acid as a Privileged Antagonist Scaffold

High-throughput screening identified the pyrazole-4-acetic acid substructure—a core shared by the title compound—as a CRTh2 receptor antagonist chemotype. SAR optimization of this series yielded compounds with IC50 values in the low nanomolar range (e.g., compound 32: IC50 = 89 nM in a CRTh2 binding assay) [1][2]. The 3-position thiophene substituent present in the title compound is structurally compatible with this pharmacophore, whereas N1-alkylated analogs may deviate from the optimal binding mode established in this SAR campaign [1].

CRTh2 antagonist DP2 receptor allergic inflammation chemoattractant receptor

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid: Evidence-Backed Application Scenarios for Research Procurement


CRTh2 (DP2) Antagonist Hit Expansion and Lead Optimisation

The title compound's pyrazole-4-acetic acid core with an unsubstituted N1–H position directly aligns with the pharmacophore identified in the CRTh2 antagonist series, where tight SAR around the pyrazole ring produced low nanomolar inhibitors [1]. The 3-thiophene substituent provides a vector for further diversification while maintaining compatibility with the binding site. Procurement of this compound enables exploration of substitution patterns at the N1 position and carboxylic acid side chain to probe CRTh2 potency and selectivity.

Kinase Inhibitor Library Design Leveraging Thiophene-2-yl Regiochemistry

Thiophene-2-yl substituted pyrazoles have demonstrated strong inhibition of c-Met and Pim-1 kinases, outperforming reference compounds such as foretinib in enzymatic assays. Furthermore, molecules with this thiophene regioisomerism showed enhanced PC-3 cell line cytotoxicity relative to the reference SGI-1776 [2]. Incorporating the title compound into kinase-focused screening decks provides direct comparator data against the thiophene-3-yl regioisomer (CAS 2092705-07-0) to establish regioisomer-dependent selectivity fingerprints.

Physicochemical Property-Based Fragment or Lead-Like Screening

With a predicted LogP of approximately 3.3 and TPSA of 87 Ų , the title compound resides in a favorable physicochemical space for lead-like molecules. Its molecular weight (208.24 g/mol) and hydrogen-bond donor count (2 HBD) align with oral drug-likeness guidelines. These properties support its inclusion in property-based screening cascades aimed at identifying permeable, target-engaged hits suitable for oral bioavailability optimisation.

Synthetic Intermediate for Carboxylic Acid Derivatisation Chemistry

The carboxylic acid functionality at the 4-position of the pyrazole ring enables straightforward derivatisation into amides, esters, and hydrazides. This versatility makes the title compound a convenient building block for parallel library synthesis, particularly for medicinal chemistry programmes investigating CRTh2 antagonism or kinase inhibition where carboxylic acid bioisostere replacement is a key optimisation strategy [1][2].

Quote Request

Request a Quote for 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.